molecular formula C17H17N3O3S B4501441 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B4501441
M. Wt: 343.4 g/mol
InChI Key: UIWFQWFCTKJFFD-UHFFFAOYSA-N
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Description

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that combines a benzimidazole moiety with a benzenesulfonamide group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves a multi-step process One common method starts with the preparation of the benzimidazole core, which is then functionalized with a tetrahydrofuran ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many tumors. This inhibition disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to its combination of a benzimidazole core, a tetrahydrofuran ring, and a benzenesulfonamide group.

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,13-5-2-1-3-6-13)20-12-8-9-14-15(11-12)19-17(18-14)16-7-4-10-23-16/h1-3,5-6,8-9,11,16,20H,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWFQWFCTKJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 3
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 4
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 5
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 6
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

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